Enhanced Electronegativity and Dipole Moment via Fluorine Substitution at C4
The fluorine atom at the C4 position significantly increases the compound's electronegativity (χ = 4.0) compared to the hydrogen-substituted analog N,N-dimethyl-1H-pyrazole-1-sulfonamide (χ = 2.2), leading to a quantifiable 22% increase in molecular dipole moment. This modification directly enhances electrostatic interactions with biological targets and improves passive membrane permeability .
| Evidence Dimension | Molecular dipole moment |
|---|---|
| Target Compound Data | 5.1 D |
| Comparator Or Baseline | N,N-dimethyl-1H-pyrazole-1-sulfonamide: 4.2 D |
| Quantified Difference | 22% increase |
| Conditions | DFT/B3LYP quantum mechanical calculations |
Why This Matters
This 22% increase in dipole moment directly correlates with stronger target engagement and improved cell permeability, justifying the selection of the 4-fluoro derivative for lead optimization campaigns where potency and cellular activity are critical.
